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Compound of Interest

Compound Name: MTX-216

Cat. No.: B15612916 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Methotrexate (MTX) is a folate analog that acts as an antimetabolite and is widely used in the

treatment of cancer and autoimmune diseases.[1][2] Its primary mechanism of action involves

the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the

synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[3][4]

This inhibition leads to cell cycle arrest and apoptosis.[3][5] Long-term cell culture studies with

MTX are critical for understanding the development of drug resistance, elucidating the

prolonged cellular responses to treatment, and evaluating the sustained efficacy of the drug.

These studies can reveal changes in cellular phenotype, gene expression, and signaling

pathways over extended exposure periods.[6]

Mechanism of Action
MTX primarily targets DHFR, leading to a depletion of intracellular tetrahydrofolate (THF). THF

is a vital cofactor in the synthesis of thymidylate and purine nucleotides. The lack of these

precursors results in the inhibition of DNA, RNA, and protein synthesis, ultimately causing cell

death.[3][7][8] Additionally, MTX can induce the production of reactive oxygen species (ROS),

which contributes to its cytotoxic effects.[3] In some cell types, MTX's anti-inflammatory

properties are linked to the release of adenosine.[4]
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Cellular Effects of Long-Term MTX Exposure
Prolonged exposure of cell lines to MTX can lead to a variety of cellular responses, including:

Development of Drug Resistance: Cells can develop resistance to MTX through mechanisms

such as amplification of the DHFR gene, decreased MTX uptake, and alterations in cell

surface markers.[6]

Changes in Cell Phenotype: Long-term treatment can induce immunophenotypic changes in

cells.[6]

Induction of Apoptosis and Cytotoxicity: MTX induces apoptosis and has cytotoxic effects

that are both time- and dose-dependent.[1][3]

Oxidative Stress: The drug can induce oxidative stress, as evidenced by changes in markers

like superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels.[1]
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Caption: Methotrexate (MTX) signaling pathway.
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Experimental Workflow

Start: Seed Cells

Culture cells to desired confluency (e.g., 70-90%)

Treat cells with varying concentrations of MTX

Incubate for desired duration (e.g., 10 days)

Change media with fresh MTX every 48-72 hours Subculture cells as needed Harvest cells at different time points

Perform downstream assays:
- Viability (MTT, Trypan Blue)

- Apoptosis (Annexin V)
- Proliferation

End: Data Analysis
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Caption: Experimental workflow for long-term cell culture with MTX.

Quantitative Data Summary
Table 1: Cytotoxicity of MTX on Different Cell Lines

Cell Line Concentration Exposure Time Effect Reference

HTERT-HME1

(healthy breast)
IC50 24, 48, 72h

Higher IC50 than

MCF-7
[1]

MCF-7 (breast

cancer)
IC50 24, 48, 72h

Lower IC50 than

HTERT-HME1
[1]

CCRF-CEM

(leukemic)
2 x 10⁻⁸ M 96h 50% viability [5]

CCRF-CEM

(leukemic)
10⁻⁴ M 96h 10% viability [5]

Jurkat (T-cell) up to 15 µM Long-term
Cells developed

resistance
[6]

Chinese

hamster, HeLa,

HAK

Variable Variable

Survival is an

exponential

function of time

and power

function of

concentration

[9]

Table 2: Effects of MTX on Cellular Processes
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Cell Line Concentration Parameter Observation Reference

Normal T cells 1 µM
De novo purine

synthesis
>50% reduction [10]

CEM T cells 1 µM
De novo purine

synthesis

Almost complete

block
[10]

U937

(monocytes)
100 nM - 10 µM

Cytosolic

peroxide

Time and dose-

dependent

increase

[3]

Jurkat (T-cells) 100 nM - 10 µM Apoptosis
Significant

apoptosis at 16h
[3]

Jurkat (T-cells)
Long-term

exposure

CD markers

(CD2, CD3, CD4,

etc.)

Significantly

decreased

expression

[6]

L5178Y

(leukemia)
Not specified DNA synthesis Inhibition [7][8]

Protocols
Protocol 1: Long-Term Culture of Adherent Cells with
MTX
This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

Complete cell culture medium (e.g., DMEM or RPMI-1640)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA solution
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Methotrexate (MTX) stock solution (e.g., 10 mM in DMSO)

Cell culture flasks or plates

Humidified incubator (37°C, 5% CO₂)

Procedure:

Cell Seeding:

Culture cells in T25 flasks until they reach 70-90% confluency.[11]

Trypsinize the cells, neutralize with complete medium, and centrifuge at 300 x g for 3

minutes.[11]

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a

hemocytometer).[12]

Seed the cells into new culture vessels at a predetermined density.

MTX Treatment:

Allow cells to attach and grow for 24 hours after seeding.

Prepare fresh dilutions of MTX in complete culture medium from the stock solution to

achieve the desired final concentrations.

Remove the old medium from the cells and replace it with the MTX-containing medium.

Include a vehicle control (medium with the same concentration of DMSO as the highest

MTX concentration).

Long-Term Maintenance:

Incubate the cells at 37°C and 5% CO₂.

Change the medium with freshly prepared MTX-containing medium every 48-72 hours to

maintain a consistent drug concentration.[13]
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Monitor the cells daily for morphological changes and confluency.

When the cells reach 70-90% confluency, subculture them.[11] To do this, trypsinize the

cells, collect them, and re-seed a fraction of the cell suspension into new flasks with fresh

MTX-containing medium. The split ratio will depend on the growth rate of the cells in the

presence of MTX.

Data Collection:

At predetermined time points (e.g., day 2, 5, 10, etc.), harvest cells for downstream

analysis.

Protocol 2: Cell Viability Assessment using MTT Assay
Materials:

Cells cultured with MTX as described in Protocol 1

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO or solubilization buffer

Plate reader

Procedure:

Seed cells in a 96-well plate and treat with MTX as described above.

At the end of the desired time point, add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C until formazan crystals form.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Apoptosis Assessment using Annexin V
Staining
Materials:

Cells cultured with MTX

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Harvest the cells (including any floating cells in the medium) by trypsinization and

centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V

positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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